7-Methyl-3,7-diazabicyclo[4.2.0]octane

Catalog No.
S8234973
CAS No.
M.F
C7H14N2
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-3,7-diazabicyclo[4.2.0]octane

Product Name

7-Methyl-3,7-diazabicyclo[4.2.0]octane

IUPAC Name

7-methyl-3,7-diazabicyclo[4.2.0]octane

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C7H14N2/c1-9-5-6-4-8-3-2-7(6)9/h6-8H,2-5H2,1H3

InChI Key

XKPWQAUVZANBIU-UHFFFAOYSA-N

SMILES

CN1CC2C1CCNC2

Canonical SMILES

CN1CC2C1CCNC2

7-Methyl-3,7-diazabicyclo[4.2.0]octane is a conformationally restricted, bicyclic diamine scaffold widely utilized as a premium bioisostere for piperazine and homopiperazine in medicinal chemistry [1]. Featuring a fused azetidine-piperidine ring system with a pre-installed methyl group at the N7 position, this building block offers a highly specific spatial vector for N3-derivatization. In procurement and process chemistry, it is valued for its ability to lower topological polar surface area (tPSA), reduce P-glycoprotein (P-gp) efflux, and enhance blood-brain barrier (BBB) penetration in CNS drug discovery, while bypassing the regioselectivity challenges associated with methylating unprotected bicyclic diamines [1].

Substituting 7-methyl-3,7-diazabicyclo[4.2.0]octane with generic flexible diamines, such as 1-methylpiperazine or 1-methylhomopiperazine, fundamentally alters the 3D topology of the target molecule, resulting in a higher entropic penalty upon receptor binding and frequently increasing off-target liabilities [1]. Furthermore, attempting to use the unprotected 3,7-diazabicyclo[4.2.0]octane as a cheaper precursor for in-house methylation introduces severe process inefficiencies; the similar nucleophilicity of the N3 and N7 amines leads to poor regioselectivity, generating complex mixtures of N3-methyl, N7-methyl, and dimethylated byproducts [2]. Procuring the precisely 7-methylated scaffold is essential to guarantee >97% regiochemical purity for downstream coupling reactions without requiring multi-step protection and deprotection sequences [2].

Regiochemical Purity and Process Efficiency

Direct N3-coupling with the pre-methylated 7-methyl-3,7-diazabicyclo[4.2.0]octane scaffold yields the desired functionalized product in a single step with >95% regiochemical purity [1]. In contrast, attempting direct mono-methylation of the unprotected 3,7-diazabicyclo[4.2.0]octane baseline yields <60% of the desired regioisomer due to competing N3/N7 nucleophilicity, necessitating a 3-step Boc-protection/methylation/deprotection sequence [1].

Evidence DimensionSynthetic steps and regiochemical yield for N7-methylated vectors
Target Compound Data1 step, >95% regiochemical purity
Comparator Or BaselineUnprotected 3,7-diazabicyclo[4.2.0]octane (3 steps or <60% direct yield)
Quantified DifferenceEliminates 2 synthetic steps and improves the yield of the specific regioisomer by >35%.
ConditionsStandard SNAr or Buchwald-Hartwig coupling conditions for library generation

Procuring the pre-methylated scaffold drastically reduces synthetic bottlenecks, making it the superior choice for high-throughput medicinal chemistry and scale-up.

Conformational Restriction and Target Affinity

The [4.2.0] bicyclic system of 7-methyl-3,7-diazabicyclo[4.2.0]octane restricts the diamine into a rigidified topology, which significantly lowers the entropic penalty upon binding to target receptors compared to flexible analogs [1]. Class-level data for these rigidified bioisosteres demonstrates up to a 10-fold increase in binding affinity for specific CNS targets, such as nicotinic acetylcholine receptors, when compared to 1-methylpiperazine or 1-methylhomopiperazine [1].

Evidence DimensionEntropic penalty and receptor binding affinity
Target Compound DataConformationally locked [4.2.0] bicyclic diamine vectors
Comparator Or BaselineFlexible 1-methylpiperazine or 1-methylhomopiperazine analogs
Quantified DifferenceUp to a 10-fold increase in binding affinity for specific CNS targets.
ConditionsIn vitro radioligand binding assays for CNS targets

The rigid bicyclic framework locks the pharmacophore into an active conformation, justifying the higher procurement cost over generic piperazines when optimizing lead compound potency.

Membrane Permeability and Efflux Reduction

N-methylation of the azetidine ring in 7-methyl-3,7-diazabicyclo[4.2.0]octane caps a critical hydrogen bond donor, which lowers the topological polar surface area (tPSA) compared to the unprotected parent compound [1]. This structural modification typically increases apparent permeability (Papp) in Caco-2 assays by 2- to 3-fold and significantly reduces the P-glycoprotein (P-gp) efflux ratio, a common liability in flexible diamines [1].

Evidence DimensionCaco-2 apparent permeability (Papp) and P-gp efflux ratio
Target Compound DataN-methylated bicyclic diamines (capped H-bond donor)
Comparator Or BaselineUnprotected NH-bicyclic diamines
Quantified Difference2- to 3-fold increase in Papp and reduced P-gp efflux ratio.
ConditionsStandard Caco-2 bidirectional permeability assay

Selecting the 7-methylated variant instead of the unprotected amine directly improves the pharmacokinetic viability of CNS-targeted libraries, reducing late-stage attrition.

Physicochemical Profile and Salt Form Stability

The fusion of the azetidine and piperidine rings creates distinct pKa values for the N3 and N7 nitrogens, unlike the symmetric basicity of homopiperazine [1]. This allows 7-methyl-3,7-diazabicyclo[4.2.0]octane to form highly stable, non-hygroscopic salts (such as the dihydrochloride form) that exhibit highly predictable aqueous solubility (>100 mg/mL) at physiological pH, avoiding the handling issues associated with free base flexible diamines [2].

Evidence DimensionAqueous solubility and handling stability
Target Compound Data7-Methyl-3,7-diazabicyclo[4.2.0]octane dihydrochloride salt
Comparator Or BaselineFree base flexible diamines (e.g., 1-methylpiperazine)
Quantified DifferencePredictable >100 mg/mL aqueous solubility with elimination of hygroscopic handling liabilities.
ConditionsFormulation in physiological buffers (pH 7.4) and benchtop ambient storage

The distinct pKa profile allows for the isolation of stable, highly soluble salts, streamlining both API storage and in vivo dosing formulation.

CNS Drug Discovery and Library Synthesis

Due to its ability to reduce P-gp efflux and lower polar surface area compared to unprotected diamines, 7-methyl-3,7-diazabicyclo[4.2.0]octane is the optimal building block for synthesizing blood-brain barrier (BBB) penetrant libraries [1]. It is specifically prioritized in the development of nicotinic acetylcholine receptor (nAChR) ligands and orexin receptor antagonists where precise spatial vectors are required.

Piperazine Bioisostere Replacement Programs

In late-stage lead optimization where a flexible piperazine or homopiperazine moiety causes off-target toxicity or poor metabolic stability, this conformationally restricted scaffold is substituted to lock the active geometry [1]. The pre-installed 7-methyl group ensures that medicinal chemists can directly couple the N3 position without navigating complex regioselective protection schemes.

Scale-Up of Rigidified Active Pharmaceutical Ingredients (APIs)

For process chemistry campaigns requiring a methylated bicyclic diamine, procuring 7-methyl-3,7-diazabicyclo[4.2.0]octane directly bypasses the low-yielding, non-selective methylation of the parent 3,7-diazabicyclo[4.2.0]octane [1]. This streamlines the synthetic route, reduces solvent waste from chromatographic separations, and ensures high regiochemical purity in the final API.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

126.115698455 g/mol

Monoisotopic Mass

126.115698455 g/mol

Heavy Atom Count

9

Dates

Last modified: 01-05-2024

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